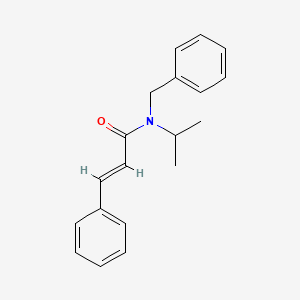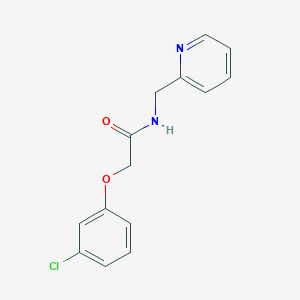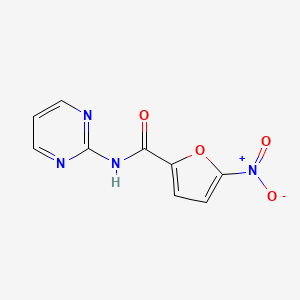
1-(1-benzyl-4-piperidinyl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzyl-4-piperidinyl)-1-butanone, also known as BZP, is a psychoactive drug that belongs to the class of piperazines. BZP is a synthetic compound that was initially developed as a decongestant, but later found its use as a recreational drug due to its stimulant properties. BZP is known to induce euphoria, increase energy levels, and improve cognitive function. Despite its popularity among recreational users, BZP has also gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-(1-benzyl-4-piperidinyl)-1-butanone acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in increased levels of these chemicals in the brain. This leads to an increase in energy levels, improved cognitive function, and a sense of euphoria.
Biochemical and physiological effects:
1-(1-benzyl-4-piperidinyl)-1-butanone has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of stress hormones such as cortisol and adrenaline. In addition, 1-(1-benzyl-4-piperidinyl)-1-butanone has been found to cause changes in brain activity, particularly in areas of the brain that are associated with reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-benzyl-4-piperidinyl)-1-butanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It also has a well-defined mechanism of action, which makes it useful for studying the effects of dopamine and norepinephrine on the brain. However, 1-(1-benzyl-4-piperidinyl)-1-butanone also has several limitations. It is a synthetic compound and may not accurately represent the effects of naturally occurring neurotransmitters. In addition, 1-(1-benzyl-4-piperidinyl)-1-butanone has been shown to have toxic effects on the liver and kidneys, which may limit its use in long-term studies.
Direcciones Futuras
There are several potential future directions for research on 1-(1-benzyl-4-piperidinyl)-1-butanone. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with attention deficit hyperactivity disorder (ADHD). Additionally, further research is needed to understand the long-term effects of 1-(1-benzyl-4-piperidinyl)-1-butanone on the brain and body, particularly in relation to its potential for addiction and toxicity.
Métodos De Síntesis
1-(1-benzyl-4-piperidinyl)-1-butanone can be synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with butyric anhydride. The final product is obtained through a process of recrystallization and purification.
Aplicaciones Científicas De Investigación
1-(1-benzyl-4-piperidinyl)-1-butanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 1-(1-benzyl-4-piperidinyl)-1-butanone has a high affinity for the dopamine transporter, which is responsible for regulating dopamine levels in the brain. This suggests that 1-(1-benzyl-4-piperidinyl)-1-butanone may have potential as a treatment for dopamine-related disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-6-16(18)15-9-11-17(12-10-15)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITVAFLFWVCWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)



![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)



![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)